molecular formula C6H6Cl2N2O3 B189323 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 21544-73-0

5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione

Cat. No. B189323
CAS RN: 21544-73-0
M. Wt: 225.03 g/mol
InChI Key: HYICZNYNNCOMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione, also known as DCDMT, is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties. DCDMT has been synthesized using various methods, and its applications in scientific research have been explored extensively.

Mechanism Of Action

The mechanism of action of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione is not fully understood, but it is believed to act as an inhibitor of dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleotides and DNA. By inhibiting DHFR, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione can disrupt the synthesis of nucleotides and DNA, leading to cell death.

Biochemical And Physiological Effects

5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has several advantages for use in lab experiments. It is easy to synthesize, and its properties make it a versatile building block for the synthesis of various compounds. However, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione also has some limitations. It is highly reactive and can be difficult to handle, and it can also be toxic in high concentrations.

Future Directions

There are several future directions for the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione in scientific research. One potential direction is the development of novel anti-cancer drugs based on 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione. Another potential direction is the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione as a tool for studying the mechanism of action of DHFR inhibitors. Additionally, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione could be used as a starting material for the synthesis of new nucleoside and nucleotide analogs.
Conclusion
In conclusion, 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione is a pyrimidine derivative that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been explored extensively for its applications in scientific research. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been shown to have a variety of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the use of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione in scientific research, making it an exciting area of study.

Synthesis Methods

5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione can be synthesized using a variety of methods, including the reaction of 5,5-Dichloro-1,3-dimethylbarbituric acid with phosphorus oxychloride, or the reaction of 5,5-Dichloro-1,3-dimethylbarbituric acid with thionyl chloride. Both of these methods result in the formation of 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione with high yields.

Scientific Research Applications

5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including pyrimidine-based drugs. 5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione has also been used as a reagent in the synthesis of nucleosides and nucleotides.

properties

CAS RN

21544-73-0

Product Name

5,5-Dichloro-1,3-dimethylpyrimidine-2,4,6(1h,3h,5h)-trione

Molecular Formula

C6H6Cl2N2O3

Molecular Weight

225.03 g/mol

IUPAC Name

5,5-dichloro-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C6H6Cl2N2O3/c1-9-3(11)6(7,8)4(12)10(2)5(9)13/h1-2H3

InChI Key

HYICZNYNNCOMHE-UHFFFAOYSA-N

SMILES

CN1C(=O)C(C(=O)N(C1=O)C)(Cl)Cl

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)(Cl)Cl

Other CAS RN

21544-73-0

Origin of Product

United States

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